4-(3,5-Dimethylphenyl)butan-2-ol
Description
4-(3,5-Dimethylphenyl)butan-2-ol is a secondary alcohol featuring a butan-2-ol backbone substituted at the fourth carbon with a 3,5-dimethylphenyl group. This aromatic substituent introduces steric and electronic effects that influence its physical and chemical properties.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8,11,13H,4-5H2,1-3H3 |
InChI Key |
SELSZPVXLDHVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3,5-Dimethylphenyl)butan-2-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with butan-2-one to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors for the Grignard reaction, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 4-(3,5-Dimethylphenyl)butan-2-one.
Reduction: 4-(3,5-Dimethylphenyl)butane.
Substitution: 4-(3,5-Dimethylphenyl)butan-2-yl chloride.
Scientific Research Applications
4-(3,5-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving the interaction of secondary alcohols with biological systems.
Industry: Used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(3,5-Dimethylphenyl)butan-2-ol with structurally or functionally related compounds, drawing insights from the provided evidence.
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects : The 3,5-dimethylphenyl group in this compound and PXZ-Mes3B provides steric bulk and electron-donating inductive effects, which may enhance thermal stability or modulate electronic properties. In contrast, methoxy groups in D1 confer resonance-based electron donation, altering reactivity.
- Functional Group Impact: The secondary alcohol in the target compound may exhibit different acidity and hydrogen-bonding capacity compared to primary alcohols like 2,3-Dimethyl-1-butanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
